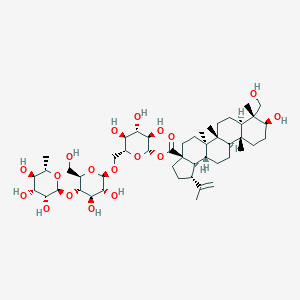
(2R)-2-Methylpyrrolidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methylpyrrolidin-1-amine, also known as R-MPA, is a chiral amine that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
(2R)-2-Methylpyrrolidin-1-amine acts as a dopamine transporter (DAT) inhibitor, which increases the levels of dopamine in the brain. This mechanism of action is similar to that of commonly used drugs such as cocaine and amphetamines.
Biochemische Und Physiologische Effekte
Studies have shown that (2R)-2-Methylpyrrolidin-1-amine can increase locomotor activity and induce hyperactivity in rats, indicating its potential as a stimulant. It has also been shown to have antidepressant effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2-Methylpyrrolidin-1-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-Methylpyrrolidin-1-amine in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block. However, its potential for abuse and its similarity in mechanism of action to drugs of abuse such as cocaine and amphetamines make it a potential safety concern in the lab.
Zukünftige Richtungen
Future research on (2R)-2-Methylpyrrolidin-1-amine could focus on its potential as a treatment for neurological disorders, as well as its use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, further studies could investigate the potential safety concerns associated with (2R)-2-Methylpyrrolidin-1-amine use in the lab.
Synthesemethoden
(2R)-2-Methylpyrrolidin-1-amine can be synthesized through the reduction of 2-methylpyrrolidin-1-yl-acetonitrile using a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2R)-2-Methylpyrrolidin-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methylpyrrolidin-1-amine has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis reactions. In addition, (2R)-2-Methylpyrrolidin-1-amine has shown promise as a potential treatment for neurological disorders such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
(2R)-2-methylpyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSUQGAZBASBN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methylpyrrolidin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














